trans-3-(Methylamino)cyclobutanol hydrochloride

Description

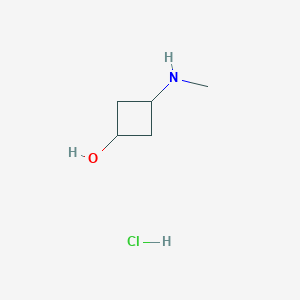

trans-3-(Methylamino)cyclobutanol hydrochloride (CAS: 1408076-19-6; synonyms: trans-3-Amino-3-methylcyclobutanol hydrochloride) is a cyclobutanol derivative featuring a methylamino group in the trans configuration. Its molecular formula is C₅H₁₂ClNO (molecular weight: 137.61) . The compound exists as a hydrochloride salt, enhancing its solubility and stability for pharmaceutical or synthetic applications. Cyclobutanol derivatives are valued in medicinal chemistry for their strained ring systems, which can influence bioactivity and metabolic profiles. This compound is frequently used as a building block in drug synthesis, as evidenced by its inclusion in catalogs from suppliers like PharmaBlock Sciences and Combi-Blocks .

Properties

IUPAC Name |

3-(methylamino)cyclobutan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.ClH/c1-6-4-2-5(7)3-4;/h4-7H,2-3H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKMIPSOYGGVHLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CC(C1)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1375472-99-3, 1408075-73-9 | |

| Record name | 3-(methylamino)cyclobutan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1s,3s)-3-(methylamino)cyclobutan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-3-(Methylamino)cyclobutanol hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. The exact synthetic route can vary, but it generally includes the following steps:

Formation of the cyclobutanol ring: This can be achieved through various cyclization reactions.

Introduction of the methylamino group: This step involves the substitution of a hydrogen atom with a methylamino group, often using methylamine as a reagent.

Formation of the hydrochloride salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar steps as the laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: trans-3-(Methylamino)cyclobutanol hydrochloride can undergo oxidation reactions, where the hydroxyl group is oxidized to a carbonyl group.

Reduction: The compound can also be reduced, potentially converting the hydroxyl group to a hydrogen atom.

Substitution: The methylamino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of a hydrocarbon.

Substitution: Formation of various substituted cyclobutanol derivatives.

Scientific Research Applications

Chemistry: trans-3-(Methylamino)cyclobutanol hydrochloride is used as a building block in organic synthesis. Its unique structure makes it valuable for the synthesis of more complex molecules .

Biology and Medicine:

Industry: In industrial settings, this compound may be used in the development of new materials or as an intermediate in the synthesis of other chemical products .

Mechanism of Action

The exact mechanism of action for trans-3-(Methylamino)cyclobutanol hydrochloride is not well-documented. similar compounds typically exert their effects by interacting with specific molecular targets, such as enzymes or receptors. The methylamino group may play a role in binding to these targets, while the cyclobutanol ring provides structural stability.

Comparison with Similar Compounds

cis-3-Amino-3-methylcyclobutanol Hydrochloride

- Molecular Formula: C₅H₁₂ClNO (same as trans-isomer)

- CAS : 1403767-32-7 , 1523606-23-6

- Purity and synthesis protocols differ slightly; both isomers are available at 95% purity . Applications: Used in enantioselective organocatalyzed reactions, similar to trans-isomers, but with distinct stereochemical outcomes .

trans-3-Aminocyclobutanol Hydrochloride

3-Methylcyclobutanamine Hydrochloride

trans-3-(Aminomethyl)cyclobutanol Hydrochloride

- Molecular Formula: C₅H₁₂ClNO

- CAS : 1404365-04-3

- Key Differences: Features an aminomethyl group (-CH₂NH₂) instead of methylamino (-NHCH₃), altering steric effects and reactivity. Applications: Used in nucleophilic substitution reactions, e.g., with imidazopyridazines .

Data Tables

Table 1: Structural and Physicochemical Comparison

Key Research Findings

- Stereochemical Impact: The trans configuration in cyclobutanol derivatives often yields higher enantioselectivity in organocatalyzed reactions compared to cis isomers .

- Functional Group Influence: The presence of a hydroxyl group enhances aqueous solubility, making trans-3-(methylamino)cyclobutanol HCl preferable in drug formulations over non-hydroxylated analogs like 3-methylcyclobutanamine HCl .

- Reactivity Differences: Aminomethyl-substituted derivatives (e.g., trans-3-(aminomethyl)cyclobutanol HCl) exhibit greater nucleophilicity due to the -CH₂NH₂ group, enabling efficient coupling reactions .

Biological Activity

Trans-3-(Methylamino)cyclobutanol hydrochloride is a chemical compound that has garnered attention in the field of medicinal chemistry due to its selective antagonistic activity against the G protein-coupled receptor 6 (GPR6). This receptor is implicated in various neurological processes, making the compound a potential candidate for therapeutic applications in treating neurodegenerative diseases and other central nervous system disorders.

This compound has a unique cyclobutane structure that contributes to its biological activity. The compound's molecular formula is C5H12ClN, and it exhibits specific stereochemistry that influences its interactions with biological targets.

The primary mechanism of action of this compound involves its binding to GPR6, leading to the modulation of neurotransmitter release and neuronal signaling pathways. Research indicates that antagonizing GPR6 may have implications for conditions such as Parkinson's disease, where altered neurotransmission is a key factor.

Interaction with GPR6

This compound acts as a selective antagonist of GPR6, influencing downstream signaling pathways. This interaction can lead to:

- Altered neurotransmitter release : By inhibiting GPR6, the compound may enhance or inhibit the release of specific neurotransmitters, which is crucial for normal brain function.

- Potential therapeutic effects : Its antagonistic properties suggest possible applications in managing neurodegenerative diseases, particularly those involving dopaminergic signaling.

Case Studies and Research Findings

- Neuroprotective Effects : In preclinical studies, this compound demonstrated neuroprotective effects in animal models of Parkinson's disease. The compound was shown to reduce neuroinflammation and promote neuronal survival.

- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of various cyclobutanol derivatives, including this compound, against human tumor cell lines. Results indicated selective cytotoxicity towards certain cancer cells while sparing normal cells, highlighting its potential as an anticancer agent.

Comparative Analysis with Similar Compounds

This compound can be compared with other cyclobutanol derivatives regarding their biological activities and mechanisms:

| Compound | Structure | Biological Activity | Notes |

|---|---|---|---|

| This compound | Structure | GPR6 antagonist | Potential neuroprotective effects |

| Trans-3-Amino-1-methylcyclobutanol hydrochloride | Structure | Less selective receptor interaction | Broader pharmacological profile |

| Other cyclobutanol derivatives | Various | Variable activities | Dependent on structural modifications |

Synthesis Methods

Several synthetic routes have been explored for producing this compound. These methods vary in complexity and yield:

- Method A : Involves the reaction of cyclobutane derivatives with methylamine under controlled conditions, yielding moderate purity.

- Method B : Utilizes catalytic systems for enhanced yield and purity but requires more sophisticated laboratory setups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.